molecular formula C9H9ClO2S B1335092 2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 52205-85-3

2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B1335092
CAS No.: 52205-85-3
M. Wt: 216.68 g/mol
InChI Key: SWLIXMXSCZYVTQ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized 1H-Indenes The synthesis of functionalized 1H-indenes involves copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides, such as 2,3-dihydro-1H-indene-5-sulfonyl chloride. This process, which tolerates a broad range of functional groups, is significant in the synthesis of complex polycyclic aromatic hydrocarbons and derivatives with strong fluorescence properties in both solution and solid state (Zeng, Ilies, & Nakamura, 2011).

Catalysis in Knoevenagel–Michael Reaction The compound 1-sulfopyridinium chloride, a novel ionic liquid synthesized and characterized in scientific studies, shows efficacy as a catalyst in the Knoevenagel–Michael reaction. This reaction synthesizes complex compounds under mild conditions, underscoring the potential of such catalysts in facilitating chemical transformations (Moosavi‐Zare et al., 2013).

Decarbonylative Cycloaddition 2,3-dihydro-1H-inden-1-one derivatives, which can be synthesized from compounds like this compound, are crucial intermediates in decarbonylative cycloaddition reactions. These reactions, catalyzed by rhodium, enable the synthesis of intricate chemical structures, playing a pivotal role in advancing synthetic chemistry (Hu et al., 2022).

Sulfonylation in Ionic Liquids Sulfonylation reactions, essential for synthesizing sulfone derivatives, show enhanced reactivity and yield in the presence of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. These findings highlight the significance of unconventional reaction media and catalysts in improving reaction efficiency and yield (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Antimicrobial and Antioxidant Compounds The synthesis of sulfonamide derivatives from compounds like this compound has led to the discovery of compounds exhibiting significant antimicrobial and antioxidant activities. These synthesized compounds are instrumental in developing new therapeutic agents (Badgujar, More, & Meshram, 2018).

Mechanism of Action

Target of Action

Its sulfonamide derivative, indane-5-sulfonamide, is known to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Result of Action

It’s worth noting that its derivative, indane-5-sulfonamide, has been studied for its potential insecticidal activity .

Action Environment

It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could be affected by humidity levels in the environment.

Safety and Hazards

2,3-dihydro-1H-indene-5-sulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust, to wash skin thoroughly after handling, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

The compound has been used in the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammation-related diseases .

Relevant Papers The compound has been mentioned in a study on the design and synthesis of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues as NLRP3 inflammasome inhibitors .

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIXMXSCZYVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389745
Record name Indan-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52205-85-3
Record name Indan-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of indane (50 mmol, 6.11 mL) in dichloromethane (50 mL) at 0° C. is added dropwise chlorosulfonic acid (200 mmol, 13.3 mL). The resulting solution is allowed to return to room temperature and stirred for 2 hrs. The solution is then poured slowly onto a mixture of ice (200 g) and dichloromethane (50 mL). The organic layer is separated, washed with brine (50 mL), dried over sodium sulfate, filtered and evaporated to produce indan-5-sulfonic acid chloride.
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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